molecular formula C26H20NP B12880003 Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- CAS No. 21385-80-8

Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-

Cat. No.: B12880003
CAS No.: 21385-80-8
M. Wt: 377.4 g/mol
InChI Key: JTIVZAHHRRRSRM-UHFFFAOYSA-N
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Description

N-((Triphenylphosphoranylidene)vinylidene)aniline is an organophosphorus compound with the molecular formula C26H20NP It is known for its unique structure, which includes a phosphoranylidene group bonded to a vinylidene and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Triphenylphosphoranylidene)vinylidene)aniline typically involves a multi-step reaction. One common method includes the reaction of triphenylphosphine with bromine in benzene at low temperatures, followed by the addition of aniline in the presence of triethylamine. The reaction mixture is then refluxed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N-((Triphenylphosphoranylidene)vinylidene)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((Triphenylphosphoranylidene)vinylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or related derivatives.

Scientific Research Applications

N-((Triphenylphosphoranylidene)vinylidene)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Biology and Medicine: Explored for its potential biological activity and as a component in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which N-((Triphenylphosphoranylidene)vinylidene)aniline exerts its effects involves its interaction with specific molecular targets. The phosphoranylidene group is known for its ability to participate in various chemical reactions, which can influence the compound’s behavior and reactivity. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(Triphenylphosphoranylidene)aniline: Similar structure but lacks the vinylidene group.

    Triphenylphosphine: A simpler compound with a phosphine group bonded to three phenyl groups.

    Aniline: Contains an amino group attached to a phenyl ring.

Uniqueness

N-((Triphenylphosphoranylidene)vinylidene)aniline is unique due to the presence of both the phosphoranylidene and vinylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

21385-80-8

Molecular Formula

C26H20NP

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

JTIVZAHHRRRSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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